molecular formula C10H13ClO3S B1296649 4-Methoxy-2,3,6-trimethylbenzenesulfonyl chloride CAS No. 80745-07-9

4-Methoxy-2,3,6-trimethylbenzenesulfonyl chloride

Cat. No.: B1296649
CAS No.: 80745-07-9
M. Wt: 248.73 g/mol
InChI Key: DWLYVEYCCPEHLX-UHFFFAOYSA-N
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Description

4-Methoxy-2,3,6-trimethylbenzenesulfonyl chloride is an organic compound with the molecular formula C10H13ClO3S. It is a sulfonyl chloride derivative, often used as a reagent in organic synthesis, particularly in the protection of amino groups in peptide synthesis .

Mechanism of Action

Target of Action

The primary target of 4-Methoxy-2,3,6-trimethylbenzenesulfonyl chloride, also known as 4-Methoxy-2,3,6-trimethylbenzene-1-sulfonyl chloride, is the ε-amino function of lysine . This compound is used as a protecting group reagent for amines, especially the ω-amine in arginine .

Mode of Action

This compound acts as a protecting group reagent . It binds to the ε-amino function of lysine, protecting it from reactions during peptide synthesis . This protection can be readily removed with 0.15–0.3 M methanesulphonic acid in trifluoroacetic acid–thioanisole (9:1), but is completely resistant to hydrogenolysis or treatment with neat trifluoroacetic acid hydrogen chloride .

Biochemical Pathways

The compound plays a crucial role in the synthesis of peptides , particularly those containing methionine . By protecting the ε-amino function of lysine, it allows for the successful synthesis of peptides like mastoparan X and chicken gastrin releasing peptide (c-GRP) .

Result of Action

The result of the action of this compound is the successful synthesis of peptides . By protecting the ε-amino function of lysine, it prevents unwanted reactions during synthesis, leading to the successful production of the desired peptide .

Action Environment

The action of this compound is influenced by the specific conditions of the peptide synthesis process. For example, the removal of the protecting group requires the presence of 0.15–0.3 M methanesulphonic acid in trifluoroacetic acid–thioanisole (9:1) . The compound is also noted to be moisture sensitive , indicating that the level of humidity in the environment could impact its efficacy and stability.

Biochemical Analysis

Biochemical Properties

4-Methoxy-2,3,6-trimethylbenzenesulfonyl chloride plays a crucial role in biochemical reactions, primarily as a protecting group reagent for amines, especially the ω-amino group in arginine . It interacts with enzymes and proteins by forming stable sulfonamide bonds, which protect the amino groups from unwanted reactions during peptide synthesis. This interaction is essential for the selective modification of peptides and proteins, allowing for the synthesis of complex biomolecules.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. It influences cell function by protecting amino groups in peptides, which can affect cell signaling pathways, gene expression, and cellular metabolism. By preventing unwanted reactions, this compound ensures the integrity of peptides and proteins, thereby maintaining proper cellular function and facilitating the study of specific biochemical pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of sulfonamide bonds with amino groups. This interaction involves the binding of the sulfonyl chloride group to the amino group, resulting in the formation of a stable sulfonamide linkage. This mechanism is crucial for the protection of amino groups during peptide synthesis, preventing unwanted side reactions and ensuring the selective modification of peptides and proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is known for its stability, but it can degrade under certain conditions. Long-term studies have shown that it remains effective in protecting amino groups in peptides, but its stability can be compromised by exposure to moisture and high temperatures. These factors can lead to the degradation of the compound and a reduction in its protective capabilities .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively protects amino groups without causing significant adverse effects. At high doses, it can exhibit toxic effects, including irritation and damage to tissues. These threshold effects highlight the importance of careful dosage control in experimental settings to avoid toxicity while achieving the desired protective effects .

Metabolic Pathways

This compound is involved in metabolic pathways related to peptide synthesis. It interacts with enzymes and cofactors that facilitate the formation of sulfonamide bonds, thereby influencing metabolic flux and metabolite levels. The compound’s role in protecting amino groups is critical for the synthesis of peptides and proteins, which are essential components of various metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions ensure the proper localization and accumulation of the compound, allowing it to effectively protect amino groups in peptides. The distribution of the compound is crucial for its function in biochemical reactions and peptide synthesis .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization ensures that the compound can effectively protect amino groups in peptides, preventing unwanted reactions and facilitating the selective modification of biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-2,3,6-trimethylbenzenesulfonyl chloride typically involves the sulfonation of 4-methoxy-2,3,6-trimethylbenzene followed by chlorination. The reaction conditions often include the use of chlorosulfonic acid and thionyl chloride under controlled temperatures to ensure the formation of the sulfonyl chloride group .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to maintain precise control over reaction conditions, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-2,3,6-trimethylbenzenesulfonyl chloride primarily undergoes substitution reactions due to the presence of the reactive sulfonyl chloride group. It can react with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate esters, respectively .

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Methoxy-2,3,6-trimethylbenzenesulfonyl chloride is widely used in scientific research due to its role as a protecting group reagent for amines, especially in peptide synthesis. It is particularly useful in the synthesis of methionine-containing peptides, where it protects the ε-amino function of lysine . Additionally, it finds applications in the synthesis of various pharmaceuticals and biologically active compounds .

Comparison with Similar Compounds

Uniqueness: 4-Methoxy-2,3,6-trimethylbenzenesulfonyl chloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and selectivity in chemical reactions. The presence of three methyl groups and a methoxy group enhances its stability and makes it a valuable reagent in organic synthesis .

Properties

IUPAC Name

4-methoxy-2,3,6-trimethylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO3S/c1-6-5-9(14-4)7(2)8(3)10(6)15(11,12)13/h5H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWLYVEYCCPEHLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1S(=O)(=O)Cl)C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00340236
Record name 4-Methoxy-2,3,6-trimethylbenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00340236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80745-07-9
Record name 4-Methoxy-2,3,6-trimethylbenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00340236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methoxy-2,3,6-Trimethylbenzenesulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In 500 ml of methylenchloride was dissolved 4.5 g of 2,3,5-trimethylanisole, and after cooling at -5°~-10° C., a solution (400 ml) of 6.0 ml of chlorosulfonic acid in methylene chloride was added dropwise to the mixture. The reaction mixture was kept at room temperature and then poured into ice-5% aqueous NaHCO3. The methylene chloride layer was washed with water and dried over anhydrous magnesium sulfate. The solvent was distilled off and the residue was crystallized from n-hexane and filtered.
Quantity
400 mL
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Reaction Step One
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[Compound]
Name
ice
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reactant
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4.5 g
Type
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500 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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